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Compound of Interest

Compound Name:
2,6-Dimethyl-4'-fluorobiphenyl-4-

carboxaldehyde

CAS No.: 1350760-25-6

Cat. No.: B1446486

Get Quote

The biphenyl scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged

structure" due to its prevalence in a wide range of biologically active compounds and approved

drugs.[1][2] Its rigid yet conformationally flexible nature allows for the precise spatial orientation

of functional groups, facilitating interactions with diverse biological targets.[3] The specific

compound, 2,6-Dimethyl-4'-fluorobiphenyl-4-carboxaldehyde, represents a highly tailored

iteration of this scaffold, incorporating key substitutions designed to modulate its

physicochemical and pharmacokinetic properties.

This guide provides a deep dive into the strategic rationale behind each of these substitutions,

outlines a robust synthetic pathway for its creation, and explores its potential in drug discovery

and materials science. By understanding the "why" behind the molecular architecture,

researchers can better leverage this and similar compounds in their work.

Strategic Rationale of the Molecular Design
The design of 2,6-Dimethyl-4'-fluorobiphenyl-4-carboxaldehyde incorporates three key

structural features, each with a distinct and synergistic role in shaping its potential biological
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activity and developability.

The 2,6-Dimethylbiphenyl Core: Inducing
Atropisomerism and Metabolic Stability
The introduction of two methyl groups at the ortho positions (2 and 6) of one of the phenyl rings

significantly hinders the free rotation around the biphenyl axis. This steric hindrance gives rise

to atropisomerism, a form of chirality where the molecule can exist as stable, non-

superimposable rotational isomers (atropisomers). These distinct, three-dimensional

conformations can interact differently with chiral biological targets like enzymes and receptors,

potentially leading to enhanced potency and selectivity for one atropisomer over the other.

Furthermore, the methyl groups can shield the biphenyl core from metabolic enzymes,

particularly cytochrome P450s, thus improving the molecule's metabolic stability and half-life.

The 4'-Fluoro Substituent: A "Magic Bullet" in Drug
Design
The incorporation of a fluorine atom at the 4'-position of the second phenyl ring is a well-

established strategy in modern medicinal chemistry.[4][5] Fluorine's high electronegativity and

small van der Waals radius allow it to profoundly influence a molecule's properties in several

beneficial ways:[6][7][8]

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to

oxidative metabolism. Placing a fluorine atom at a potential site of metabolism can block this

pathway, prolonging the drug's duration of action.[9]

Modulation of Physicochemical Properties: Fluorine substitution can lower the pKa of nearby

basic groups and alter the molecule's lipophilicity (LogP), which in turn affects its solubility,

membrane permeability, and bioavailability.[5][9]

Enhanced Binding Affinity: The polarized C-F bond can engage in favorable dipole-dipole

interactions, hydrogen bonds, and other non-covalent interactions with protein targets,

potentially increasing binding affinity and potency.[8]
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The 4-Carboxaldehyde Group: A Versatile Chemical
Handle
The aldehyde functional group at the 4-position is a versatile synthetic handle, allowing for a

wide array of subsequent chemical modifications. This makes the parent molecule an excellent

intermediate or building block for creating a library of diverse compounds.[10] Potential

transformations of the aldehyde group include:

Oxidation to a carboxylic acid, a common functional group in many drugs that can form salt

bridges with basic residues in a protein's active site.[11]

Reduction to an alcohol.

Conversion to an amine via reductive amination.

Formation of imines, oximes, or hydrazones.

This versatility is crucial for structure-activity relationship (SAR) studies, where systematic

modifications are made to optimize a compound's biological activity.

Proposed Synthetic Pathway: The Suzuki-Miyaura
Cross-Coupling
The most logical and robust method for constructing the substituted biphenyl core of 2,6-
Dimethyl-4'-fluorobiphenyl-4-carboxaldehyde is the palladium-catalyzed Suzuki-Miyaura

cross-coupling reaction.[1][12][13] This Nobel Prize-winning reaction is a cornerstone of

modern organic synthesis due to its mild reaction conditions, high functional group tolerance,

and the commercial availability of a vast array of boronic acids and aryl halides.[13][14]

The proposed synthesis involves the coupling of two key fragments: an aryl halide and an

arylboronic acid (or its ester equivalent).
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Reactants

Reaction Conditions

2-Bromo-3,5-dimethylbenzaldehyde

Pd Catalyst (e.g., Pd(PPh₃)₄)

+

(4-Fluorophenyl)boronic acid

+

2,6-Dimethyl-4'-fluorobiphenyl-4-carboxaldehydeSuzuki-Miyaura Coupling

Base (e.g., K₂CO₃, Cs₂CO₃)

Solvent (e.g., Toluene/H₂O, Dioxane)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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